2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide
Overview
Description
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide is a useful research compound. Its molecular formula is C26H31Cl2N5O4 and its molecular weight is 548.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structures similar to the specified chemical. For instance, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014). Similarly, compounds have been developed for the study of their mechanofluorochromic properties, as described by Song et al. (2015), highlighting the diverse applications in material science and sensor technology (Song et al., 2015).
Photocrosslinkable Polymers
Suresh et al. (2016) explored the synthesis and characterization of a UV cross-linkable polymer based on Triazine, which opens new avenues in the development of advanced materials with potential applications in coatings, adhesives, and the biomedical field (Suresh et al., 2016).
Anti-Cancer Activity
Research into compounds with similar structures has also shown promise in the field of oncology. Ghorab and Alsaid (2015) reported on the anti-breast cancer activity of novel quinoline derivatives, suggesting that such compounds could serve as a basis for the development of new therapeutic agents (Ghorab & Alsaid, 2015).
Corrosion Inhibition
Acrylamide derivatives have been evaluated for their potential as corrosion inhibitors, indicating their importance in industrial applications, particularly in metal preservation (Abu-Rayyan et al., 2022).
Anthelmintic Discovery
The discovery and development of small molecules active against parasitic worms, such as Haemonchus contortus, have been explored, highlighting the potential of such chemical structures in veterinary medicine and parasitology (Gordon et al., 2014).
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]anilino]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O4/c1-32-8-10-33(11-9-32)7-4-12-37-25-13-19(5-6-23(25)35-2)30-17-18(16-29)26(34)31-22-15-24(36-3)21(28)14-20(22)27/h5-6,13-15,17,30H,4,7-12H2,1-3H3,(H,31,34)/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUFQREKMWHMM-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)NC=C(C#N)C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)N/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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